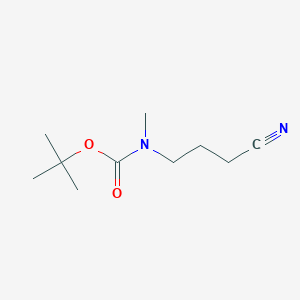

tert-Butyl 3-cyanopropylmethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-cyanopropylmethylcarbamate is an organic compound with the molecular formula C10H18N2O2. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a methylcarbamate group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 3-cyanopropylmethylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-cyanopropylmethylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-cyanopropylmethylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of tert-Butyl 3-cyanopropylmethylcarbamate is C10H18N2O2. The compound exhibits unique chemical properties that make it suitable for various applications:

- tert-Butyl Group : Known for its stability and steric hindrance, often used as a protecting group in organic synthesis.

- Cyanopropyl Moiety : Provides reactivity that can be exploited in synthetic pathways.

- Methylcarbamate Group : Allows for interactions with biological systems, enhancing its potential in medicinal chemistry.

Chemistry

-

Building Block for Organic Synthesis :

- This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and couplings.

-

Protecting Group :

- The tert-butyl group is commonly utilized as a protecting group for amines during chemical reactions, facilitating selective modifications without affecting other functional groups.

-

Reactivity Studies :

- The compound's reactivity can be studied to understand the influence of different substituents on reaction pathways and mechanisms.

Biology

-

Enzyme Mechanism Studies :

- It is employed in the investigation of enzyme mechanisms and protein interactions. The compound can help elucidate how specific modifications affect enzyme activity and stability.

-

Pharmacological Research :

- Recent studies indicate potential anti-inflammatory properties of compounds similar to this compound. These compounds have been shown to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) .

In Vivo Studies

A study demonstrated that related compounds significantly reduced inflammation in animal models subjected to inflammatory stimuli. The reduction in inflammatory markers correlated with decreased histological signs of inflammation in tissues .

Cell Culture Experiments

In vitro experiments using RAW264.7 macrophage cells showed that treatment with tert-butyl derivatives led to a marked decrease in the secretion of pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS). This suggests the potential of these compounds in therapeutic applications targeting inflammation .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-cyanopropylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl 3-cyanopropylmethylcarbamate include:

- tert-Butyl methacrylate

- tert-Butyl carbamate

- tert-Butyl 3-cyanopropylcarbamate

Uniqueness

This compound is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to act as a protecting group for amines and its stability under various conditions make it a valuable compound in both research and industrial applications .

Biologische Aktivität

Introduction

Tert-Butyl 3-cyanopropylmethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, interaction with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a cyanopropyl moiety, and a carbamate functional group. The structural formula can be represented as follows:

The presence of the tert-butyl group often influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity .

Anti-inflammatory Activity

Recent studies indicate that tert-butyl derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in various cell models .

The mechanism through which these compounds exert their anti-inflammatory effects may involve the modulation of oxidative stress and inflammatory pathways. By inhibiting key enzymes involved in inflammation, these compounds can potentially reduce tissue damage and promote healing.

Case Studies

- In Vivo Studies : A study on related compounds demonstrated that they could significantly reduce inflammation in animal models subjected to inflammatory stimuli. The reduction in inflammatory markers correlated with decreased histological signs of inflammation in tissues .

- Cell Culture Experiments : In vitro experiments using RAW264.7 macrophage cells showed that treatment with tert-butyl derivatives led to a marked decrease in the secretion of pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS) .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

| Compound | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Inhibition of Cox2 and TNFα |

| Tert-Butyl 4-methoxyphenol (BHA) | High | Antioxidant activity |

| Tert-Butylhydroquinone (TBHQ) | High | Scavenging free radicals |

This table illustrates that while this compound shows promise, other compounds exhibit stronger anti-inflammatory properties.

Pharmacokinetics and Toxicology

Research indicates that the pharmacokinetic profile of tert-butyl derivatives can vary significantly based on their chemical structure. The incorporation of the tert-butyl group often enhances lipophilicity, which can lead to improved membrane permeability but may also result in decreased metabolic stability .

Toxicological assessments are crucial for determining the safety profile of these compounds. Preliminary studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, long-term effects require further investigation.

Future Directions

Further research is needed to explore:

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity and toxicity.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-cyanopropyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLUENRBHZHLRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.